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Compound of Interest

4-Methylisoxazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B1592054

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous
therapeutic agents with a wide array of biological activities, including anti-inflammatory,
antibacterial, and anticancer properties.[1] Derivatives of isoxazole are integral to FDA-
approved drugs, highlighting the scaffold's pharmaceutical importance.[1] 4-Methylisoxazole-
3-carboxylic acid, as a member of this class, represents a molecule of significant interest for
further development.

Theoretical and computational studies are indispensable tools in modern drug discovery. They
provide a cost-effective and time-efficient means to predict molecular properties, elucidate
reaction mechanisms, and screen for potential biological activity before undertaking extensive
experimental synthesis and testing. By applying methods like Density Functional Theory (DFT)
and molecular docking, we can gain deep insights into the molecule's behavior at an atomic
level.[2][3]

Part 1: Quantum Chemical Analysis via Density
Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of
many-body systems. It is instrumental in predicting the geometric, vibrational, and electronic
properties of molecules with high accuracy.[4]

Rationale for DFT Analysis
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For a novel or under-characterized molecule like 4-Methylisoxazole-3-carboxylic acid, a DFT
analysis is the foundational step. It provides the optimized molecular geometry, which is crucial
for all subsequent studies, including molecular docking. Furthermore, it allows for the
calculation of a wide range of molecular descriptors that govern the molecule's reactivity and
spectroscopic signature.[5]

Detailed Protocol for DFT Calculations

This protocol outlines a standard procedure for conducting a comprehensive DFT analysis
using a computational chemistry software package like Gaussian.

e Structure Input:

o Draw the 2D structure of 4-Methylisoxazole-3-carboxylic acid in a molecular editor and
convert it to a 3D format.

o Perform an initial, rough geometry optimization using a molecular mechanics force field
(e.g., MMFF94).

e Geometry Optimization:
o Obijective: To find the lowest energy conformation of the molecule.

o Method: Use the B3LYP functional, a hybrid functional that combines Becke's three-
parameter exchange functional with the Lee-Yang-Parr correlation functional. This
functional is widely used for organic molecules and provides a good balance between
accuracy and computational cost.[1][4]

o Basis Set: Employ the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse
functions on both heavy atoms and hydrogens, which are important for describing anions
and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions,
which allow for more flexibility in describing bonding.[4][5]

o Software Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Opt

 Vibrational Frequency Calculation:
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o Objective: To confirm that the optimized structure is a true energy minimum (no imaginary
frequencies) and to predict the infrared (IR) and Raman spectra.

o Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-
311++G(d,p)) on the optimized geometry.

o Software Keyword Example (Gaussian):#p B3LYP/6-311++G(d,p) Freq

o Analysis: Compare the calculated vibrational modes with experimental data if available.
Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match
experimental values.

» Electronic Properties and Reactivity Descriptors:

o Objective: To understand the molecule's electronic character and predict its reactivity.

o Calculations: From the output of the DFT calculation, extract the energies of the Highest
Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital
(ELUMO).[2][6]

o Derived Properties: Calculate key reactivity descriptors using the following equations:

lonization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Energy Gap (AE) = ELUMO - EHOMO

Absolute Hardness (n) = (1-A)/ 2

Absolute Electronegativity (X) = (1 +A) / 2

Electrophilicity Index (w) = x2/(2n)

e Molecular Electrostatic Potential (MEP) Mapping:

o Objective: To visualize the charge distribution and identify sites susceptible to electrophilic
and nucleophilic attack.
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o Procedure: Generate the MEP surface, where different colors represent different
electrostatic potential values. Typically, red indicates negative potential (nucleophilic sites,
e.g., oxygen atoms) and blue indicates positive potential (electrophilic sites, e.g., acidic

protons).

Visualization of DFT Workflow
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Caption: Workflow for DFT analysis of 4-Methylisoxazole-3-carboxylic acid.

Predicted Molecular Properties (lllustrative Data)

The following tables summarize the kind of quantitative data that would be obtained from a DFT
analysis. The geometric parameters are compared with experimental crystal structure data for
the closely related isomer, 5-Methylisoxazole-4-carboxylic acid, to provide context.[7][8]

Table 1: Predicted Geometric Parameters (Bond Lengths & Angles)

Predicted Value (A  Experimental

Parameter Bond/Angle
or°) (Isomer)[7][8]
Bond Length 0O1-N2 ~1.41 1.413
N2-C3 ~1.31 1.315
C3-C4 ~1.43 1.425
C4-C5 ~1.36 1.362
C5-01 ~1.35 1.355
C3-C(OOH) ~1.48
C4-CH3 ~1.50
Bond Angle C5-01-N2 ~109 109.1
0O1-N2-C3 ~108 108.3
N2-C3-C4 ~114 113.8
C3-C4-C5 ~102 102.3
C4-C5-01 ~107 106.5

Note: Predicted values are illustrative and would need to be calculated.

Table 2: Predicted Electronic and Reactivity Descriptors
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Predicted Value

Descriptor Symbol Significance
(eV)

Electron-donating
HOMO Energy EHOMO ~-7.0 .

ability

Electron-accepting
LUMO Energy ELUMO ~-1.5 N

ability

Chemical stability,
Energy Gap AE ~55 o

reactivity

Resistance to charge
Hardness n ~2.75

transfer

o Electron-attracting

Electronegativity X ~4.25

power
Electrophilicity w ~3.28 Electrophilic nature

Note: Predicted values are illustrative based on typical values for similar heterocyclic acids and
would need to be calculated.[2][6]

Part 2: Molecular Docking and Pharmacodynamic
Potential

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone
of structure-based drug design.

Rationale for Molecular Docking

Given the known biological activities of isoxazoles, molecular docking can be used to screen 4-
Methylisoxazole-3-carboxylic acid against various protein targets to generate hypotheses
about its potential therapeutic applications.[9] For example, many non-steroidal anti-
inflammatory drugs (NSAIDs) containing carboxylic acid moieties target cyclooxygenase (COX)
enzymes. Isoxazole derivatives have also been investigated as antimicrobial agents.[9]
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Detailed Protocol for Molecular Docking

This protocol provides a general workflow for docking 4-Methylisoxazole-3-carboxylic acid
into a protein active site.

e Ligand Preparation:

o Use the DFT-optimized 3D structure of 4-Methylisoxazole-3-carboxylic acid as the
starting point.

o Use atool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and
define rotatable bonds.

o Save the file in the required format (e.g., .pdbqt).
e Receptor Preparation:

o Target Selection: Choose a relevant protein target. For this example, we'll consider a
bacterial target, such as E. coli DNA gyrase B (PDB ID: 6KZV), which has been used in
studies of other isoxazoles.[9]

o Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB).

o Preparation: Remove water molecules and any co-crystallized ligands from the PDB file.
Add polar hydrogens and assign partial charges to the protein atoms.

e Docking Simulation:
o Software: Use a docking program such as AutoDock Vina or PyRx.[10]

o Grid Box Definition: Define a search space (a "grid box") that encompasses the active site
of the target protein. The location of the active site can be determined from the position of
the co-crystallized ligand or from literature.

o Execution: Run the docking algorithm. The program will generate multiple possible binding
poses for the ligand and score them based on a calculated binding affinity (typically in
kcal/mol).
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e Analysis of Results:

o Binding Affinity: The most negative binding affinity score indicates the most favorable

predicted binding pose.

o Interaction Analysis: Visualize the top-scoring pose using a molecular graphics program
(e.g., BIOVIA Discovery Studio, PyMOL). Analyze the non-covalent interactions (hydrogen
bonds, hydrophobic interactions, 1t-stacking) between the ligand and the protein's active

site residues.

Visualization of Molecular Docking Workflow
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Caption: General workflow for a molecular docking study.

Conclusion: A Roadmap for Characterization
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This guide provides a comprehensive theoretical framework for the detailed investigation of 4-
Methylisoxazole-3-carboxylic acid. By following the outlined protocols for DFT analysis and
molecular docking, researchers can generate robust, predictive data on its physicochemical
properties and potential bioactivity. These computational insights are invaluable for guiding
subsequent experimental work, including chemical synthesis, spectroscopic characterization,
and in vitro biological assays, ultimately accelerating the discovery and development process
for new therapeutic agents based on the versatile isoxazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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